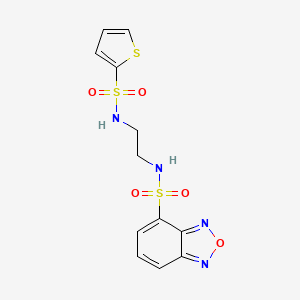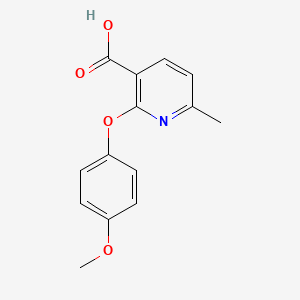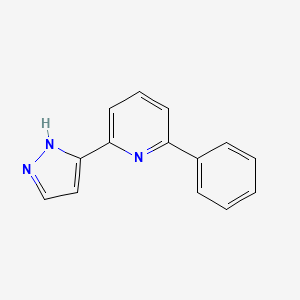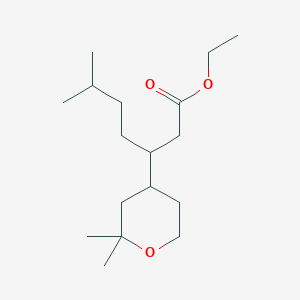
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid is an organic compound characterized by its unique structure, which includes a vinyl group, a methyl group, and a phenyl group attached to a heptenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid typically involves a multi-step process. One common method starts with the preparation of the heptenoic acid backbone, followed by the introduction of the vinyl, methyl, and phenyl groups through a series of reactions. Key steps may include:
Formation of the Heptenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent reductions.
Introduction of the Vinyl Group: This step often involves the use of vinyl Grignard reagents or vinyl lithium reagents under controlled conditions.
Addition of the Methyl Group: This can be accomplished through methylation reactions using methyl iodide or similar reagents.
Attachment of the Phenyl Group: This step may involve the use of phenylboronic acid in a Suzuki coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the vinyl and phenyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential role in biological systems, including as a ligand for certain receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-ethenyl-2-methylhept-4-enoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
(2S)-4-ethenyl-2-phenylhept-4-enoic acid: Lacks the methyl group, affecting its steric and electronic properties.
(2S)-4-methyl-2-phenylhept-4-enoic acid:
Uniqueness
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid is unique due to the presence of all three functional groups (vinyl, methyl, and phenyl) on the heptenoic acid backbone. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
919284-04-1 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid |
InChI |
InChI=1S/C16H20O2/c1-3-14(12-13(2)16(17)18)10-7-11-15-8-5-4-6-9-15/h3-6,8-10,13H,1,7,11-12H2,2H3,(H,17,18)/t13-/m0/s1 |
InChI Key |
YUWLMFZTWPZHGS-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CC(=CCCC1=CC=CC=C1)C=C)C(=O)O |
Canonical SMILES |
CC(CC(=CCCC1=CC=CC=C1)C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)

![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)
![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)

![2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one](/img/structure/B12615842.png)

![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)
![5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol](/img/structure/B12615854.png)


![3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole)](/img/structure/B12615874.png)

